Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate is a chemical compound used as an intermediate in organic synthesis. It is known for its role in the preparation of various pharmaceuticals and biologically active molecules. The compound features a piperazine ring substituted with a pyridinylmethyl group and a tert-butyl ester, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with pyridine-based compounds. One common method includes the use of N-Boc-piperazine and pyridine-3-carboxaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyridinylmethyl group enhances binding affinity and specificity, making the compound effective in various biological assays .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-fluorophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-((pyridin-3-yl)methyl)piperazine-1-carboxylate is unique due to its combination of a piperazine ring and a pyridinylmethyl group, which provides enhanced reactivity and binding properties. This makes it particularly valuable in the synthesis of biologically active molecules and pharmaceutical agents .
Properties
Molecular Formula |
C15H23N3O2 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 4-(pyridin-3-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)12-13-5-4-6-16-11-13/h4-6,11H,7-10,12H2,1-3H3 |
InChI Key |
IYDQGSACDIYAST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CN=CC=C2 |
Origin of Product |
United States |
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